1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
The compound “1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a tert-butyl group, a 3-chloro-4-fluorophenyl group, and a carbaldehyde group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the 3-chloro-4-fluorophenyl group, and the addition of the tert-butyl and carbaldehyde groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a common feature in many pharmaceuticals and agrochemicals. The 3-chloro-4-fluorophenyl group is a halogenated aromatic ring, which may contribute to the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific chemical and physical properties. The presence of the carbaldehyde group suggests that it could undergo reactions typical of aldehydes, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. The presence of the halogenated phenyl group and the pyrazole ring could influence its polarity, solubility, and reactivity .Scientific Research Applications
1. Synthesis and Structural Studies
- Research has explored the synthesis of various pyrazole compounds, including those structurally related to 1-(tert-butyl)-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. These studies involve condensing chalcones with hydrazine hydrate and characterizing structures via X-ray crystallography, focusing on the dihedral angles formed between pyrazole and substituted rings (Loh et al., 2013).
2. Cross-Coupling Reactions
- Investigations into Sonogashira-type cross-coupling reactions have been conducted using pyrazole-carbaldehydes as precursors. These studies aim to synthesize various pyrazole derivatives and analyze their NMR spectroscopic properties (Vilkauskaitė et al., 2011).
3. Pharmaceutical Applications
- Research on pyrazole derivatives has shown potential in pharmaceutical applications. For instance, compounds synthesized from pyrazole-carbaldehydes have been evaluated for their antimicrobial activity, showing varying degrees of effectiveness against different bacterial and fungal strains (Mistry et al., 2016).
4. Optical and Electronic Applications
- Studies have also focused on the optical and electronic properties of pyrazole derivatives. For example, research on pyrazolylpyrene compounds, related to the this compound structure, has indicated their potential use in organic optoelectronic applications such as OLEDs (Hu et al., 2013).
5. Molecular Docking Studies
- Research involving molecular docking studies of pyrazole-carbaldehyde derivatives has been conducted to understand their potential pharmacological activities. These studies focus on charge transfer within the molecules and their interactions with biological targets (Mary et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-tert-butyl-3-(3-chloro-4-fluorophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O/c1-14(2,3)18-7-10(8-19)13(17-18)9-4-5-12(16)11(15)6-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGISKBCYAKMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC(=C(C=C2)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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